(5-cyclopropyl-1H-pyrazol-3-yl)-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone -

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone

Catalog Number: EVT-6220498
CAS Number:
Molecular Formula: C23H28F3N5O
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a phenylpyrazole-based insecticide. Its synthesis, crystal structure, and some spectroscopic details are presented in the literature [].

N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide

Compound Description: This compound's synthesis and crystal structure have been reported [].

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Compound Description: This compound belongs to the 5H-Chromeno[2,3-b]pyridines class, known for their industrial, biological, and medicinal properties [].

N-Benzoyl-N’-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thiourea

Compound Description: This compound is a thiourea derivative containing a pyrazole ring. It was synthesized and characterized by a single crystal X-ray diffraction study [].

N‐{3‐Cyano‐1‐[2,6‐di­chloro‐4‐(tri­fluoro­methyl)­phenyl]‐1H‐pyrazol‐5‐yl}‐4‐nitro­benz­amide ethanol solvate

Compound Description: This compound is a tricyclic imide containing a benzene ring with two chloro and one trifluoromethyl substituent, a central pyrazole ring with a cyano substituent, and a benzene ring with one nitro substituent [].

N‐{3‐Cyano‐1‐[2,6‐di­chloro‐4‐(tri­fluoro­methyl)­phenyl]‐1H‐pyrazol‐5‐yl}acet­amide

Compound Description: The crystal structure of this compound is stabilized by intermolecular N—H⋯N hydrogen bonds [].

Compound Description: Four iridium(III) complexes, Ir-me, Ir-cf3, Ir-py, and Ir-ph, were synthesized with (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands. These complexes showed high phosphorescence quantum efficiency (0.76–0.82) and were used in the development of high-efficiency OLEDs [].

N,N′-Bis{3-cyano-1-[2,6-dichloro-4-(trifluorometh­yl)phen­yl]-1H-pyrazol-5-yl}-1,4-benzene­diamide dimethyl­formamide disolvate

Compound Description: This compound is a five-cyclic amide, with each of the five rings being planar [].

2-(4-Chloro­phen­yl)-N-{3-cyano-1-[2,6-dichloro-4-(trifluoro­meth­yl)phen­yl]-1H-pyrazol-5-yl}-3-methyl­butanamide ethanol solvate

Compound Description: The crystal structure of this compound is reported and is characterized by the formation of zigzag chains parallel to the a axis due to hydrogen-bond interactions [].

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3- cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This compound is an acylthioureas derivative that exhibits good bioactivity. It has potential applications in various fields, including antimicrobial, sterilization, insecticide, and herbicidal activities [].

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano- 1H-pyrazol-5-yl]-N'-4-phenylacetyl thiourea

Compound Description: This compound's crystal structure has been determined and reported [].

N-[1-(2,6-dichloro-4-trifluoromethyl)-phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-chlorobenzoyl-thiourea

Compound Description: The crystal structure of this compound is reported [].

Compound Description: This series of compounds and their Schiff bases were synthesized and evaluated for their analgesic, antibacterial and antifungal activities. Some of these compounds showed potent activity against E.coil and K. pneumoniae [].

2-Phenyl-4-(1H-pyrazol-5-yl)quinolines

Compound Description: This group of unsymmetrical pyrazoles incorporates heteroaromatic groups at the 3 or 5 position [].

Compound Description: This compound contains a trifluoromethylphenylpiperazine moiety and its crystal structure is described as having an L-shape due to the dihedral angles between specific rings [].

Compound Description: This series of compounds was synthesized from celecoxib and showed anti-inflammatory activity in the carrageenan-induced rat paw oedema model. These compounds also demonstrated minimal or no ulcerogenic effect [].

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

Compound Description: This series of compounds was investigated as potential p21-activated kinase 4 (PAK4) inhibitors. They demonstrated potent inhibitory activity against PAK4 and showed antiproliferative activity against the A549 cell line [].

1-[3-(2-Benzyloxy-6-hydroxy-4-methylphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one

Compound Description: The crystal structure of this compound, including its intramolecular and intermolecular interactions, is described in detail [].

Compound Description: OSU-03012 is a celecoxib derivative that acts as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor. It is being investigated for its anticancer properties [, , ].

Compound Description: This compound was synthesized and evaluated for its antimicrobial activity [].

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist that is being investigated for the treatment of type 2 diabetes [].

1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone

Compound Description: The crystal structure of this compound, which exists as two independent molecules in the asymmetric unit, is described [].

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6 (elongase of long-chain fatty acids family 6), which plays a role in metabolic disorders. Compound-A has shown promising results in reducing the elongation index of fatty acids in hepatocytes and mouse livers, suggesting its potential as a therapeutic target for diabetes [].

(1-Substituted-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl)-(substituted benzothiazol-2-yl)-diazene

Compound Description: This series of compounds was synthesized and evaluated for their antifungal activity, showing promising results against selected plant pathogenic fungi [].

Compound Description: The crystal structure of this compound is presented, revealing the molecule exists in the keto-enamine form [].

8-(1-benzyl-1H-pyrazol-4-yl) xanthines

Compound Description: These compounds are high-affinity and selective A2B adenosine receptor antagonists, with potential therapeutic benefits in the treatment of asthma [].

Compound Description: Complexes of this compound with various transition metals, including Cu(II), Ni(II), Co(II), Mn(II), Zn(II) and Fe(III), have been synthesized and characterized. These complexes exhibited moderate to mild inhibitory effects against Bacillus subtilis, Escherichia coli, and Aspergillus niger, while the parent ligand itself was inactive [].

2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

Compound Description: This series of compounds containing a pyrazole-pyrimidine scaffold with a trifluoromethyl group was synthesized. The crystal structure of a representative compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was determined [].

2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist developed from an active metabolite. It displays high antiobesity efficacy in diet-induced obese mice [].

2-(3-Alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazole and -4,5,6,7-tetrahydrobenzothiazole Systems

Compound Description: These non-condensed 5,5-bicyclic systems, featuring a pyrazole ring linked to either a thiazole or tetrahydrobenzothiazole moiety, were synthesized using a convenient method [].

Compound Description: This compound, containing a disulfide bond, has a specific Z shape in its molecular structure, as revealed by crystallography [].

Compound Description: These are a series of organotin(IV) complexes synthesized using the ligand 1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione (Q2QH2). The structures and properties of these complexes were investigated using various techniques, including X-ray crystallography and NMR spectroscopy [].

Compound Description: These compounds, encompassing both ureas and carboxamides, were synthesized and investigated for their antimicrobial activity [].

Compound Description: This series of compounds was synthesized using microwave irradiation and evaluated for their antibacterial activity [].

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide.

Compound Description: The crystal structure of this compound, an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, has been determined [].

Compound Description: This series of compounds exhibits affinity for the CB1 receptor [].

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Compound Description: A new monoclinic polymorph of this compound has been identified and characterized [].

Properties

Product Name

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone

Molecular Formula

C23H28F3N5O

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H28F3N5O/c24-23(25,26)17-3-1-4-18(13-17)29-9-11-30(12-10-29)19-5-2-8-31(15-19)22(32)21-14-20(27-28-21)16-6-7-16/h1,3-4,13-14,16,19H,2,5-12,15H2,(H,27,28)

InChI Key

VQFIHSRXJZKAIR-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=NNC(=C2)C3CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=C2)C3CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.